N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclobutyl group and a methyl group attached to the nitrogen atoms of the pyrazole ring, along with a carboxamide functional group at the 3-position of the pyrazole ring.
Mechanism of Action
Target of Action
N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide is a novel pyrazole derivative Similar pyrazole derivatives have been found to interact with various targets, including tyrosine-protein kinase btk .
Mode of Action
It’s known that pyrazole derivatives can bind to their targets and cause changes in their function . For instance, Ibrutinib, a pyrazole derivative, irreversibly binds and inhibits tyrosine-protein kinase BTK .
Biochemical Pathways
For example, Ibrutinib affects the B-cell antigen receptor signaling pathway by inhibiting BTK .
Pharmacokinetics
The pharmacokinetics of similar pyrazole derivatives have been studied . These studies can provide insights into the potential ADME properties of this compound.
Result of Action
This compound has been found to have antiproliferative activities . In particular, it has been shown to have activity against the human cervical cancer cell line (HeLa) . This suggests that the compound could potentially affect the DNA conformation and demonstrate cleavage activity upon the supercoiled plasmid pBR322 DNA .
Action Environment
It’s known that environmental factors can influence the action of similar compounds . For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution .
Biochemical Analysis
Biochemical Properties
N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole derivatives are known for their rich biological activity and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Molecular Mechanism
Pyrazole derivatives have been reported to interact with DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acid with cyclobutylamine and methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboxamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carboxamide group, such as amines.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the carboxamide group.
Scientific Research Applications
N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antiproliferative effects against cancer cell lines.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide: Characterized by the presence of a cyclobutyl group and a methyl group attached to the pyrazole ring.
N-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
N-cyclobutyl-N-ethyl-1H-pyrazole-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the cyclobutyl group may influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with molecular targets.
Biological Activity
N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
1. Overview of Biological Activity
This compound has been studied for various biological properties, including:
- Antimicrobial Activity : Demonstrated potential against bacteria and fungi.
- Anticancer Properties : Exhibits activity against certain cancer cell lines.
- Enzyme Inhibition : Targets specific kinases, showing promise in treating diseases like African sleeping sickness.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK3), which are crucial in regulating cell cycle and metabolism .
- DNA Binding : Similar compounds have shown potential DNA-binding properties, suggesting a mechanism involving interference with nucleic acid functions.
3.1 Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 250 |
Candida albicans | 250 |
These results indicate moderate antimicrobial activity against the tested strains .
3.2 Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 20 |
HeLa (cervical cancer) | 25 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Case Study 1: Inhibition of GSK3
Research focused on aminopyrazole derivatives, including this compound, has demonstrated low nanomolar inhibition of GSK3 in Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound showed significant selectivity over human CDK2, making it a promising candidate for further development .
Case Study 2: Antifungal Properties
A study evaluating the antifungal efficacy of pyrazole derivatives indicated that this compound had a notable effect on Candida albicans, with an IC50 value comparable to established antifungal agents. This suggests potential therapeutic applications in treating fungal infections .
5. Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound remain largely unexplored; however, similar compounds have shown variable absorption and metabolism profiles. Ongoing studies are essential to elucidate these parameters and assess the safety profile for potential clinical applications .
Properties
IUPAC Name |
N-cyclobutyl-N-methyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(7-3-2-4-7)9(13)8-5-6-10-11-8/h5-7H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYDCRIELGMZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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